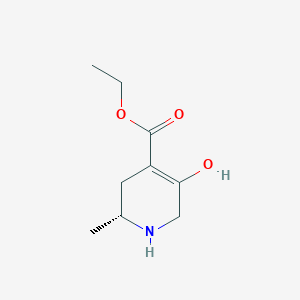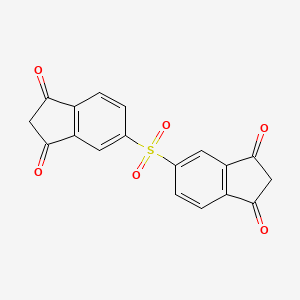![molecular formula C28H34NP B14895997 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that features a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyrrole linkage . The dicyclohexylphosphanyl group can then be introduced through a nucleophilic substitution reaction using a suitable phosphine reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated biphenyl-pyrrole compounds .
科学研究应用
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has several applications in scientific research:
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the pyrrole and phosphanyl groups.
2-(Dicyclohexylphosphanyl)pyrrole: A related compound lacking the biphenyl group.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Another biphenyl derivative with different functional groups.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is unique due to its combination of a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
属性
分子式 |
C28H34NP |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
dicyclohexyl-[1-(2-phenylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H34NP/c1-4-13-23(14-5-1)26-19-10-11-20-27(26)29-22-12-21-28(29)30(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
InChI 键 |
GZWCDPAGRRBYFM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


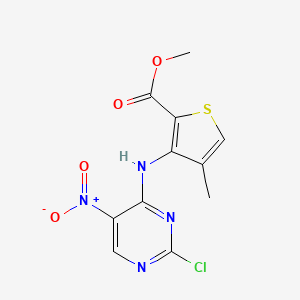
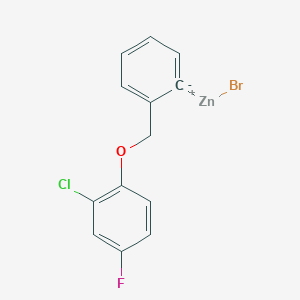
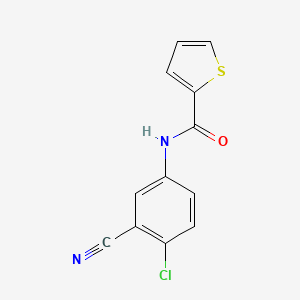

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
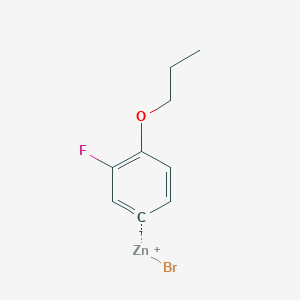

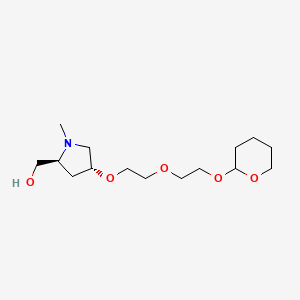



![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
